molecular formula C17H20N2O4S B5524508 ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B5524508
M. Wt: 348.4 g/mol
InChI Key: SWPZSNMDAVRQQA-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic thiazole derivative of significant interest in medicinal chemistry and pharmacological research. Thiazole cores are recognized as privileged structures in drug discovery due to their diverse biological profiles. This specific compound, featuring a phenoxyacetyl side chain, is primarily investigated for its potential role as a modulator of specific enzymatic pathways. Researchers utilize this molecule as a key chemical intermediate or a lead compound for the design and synthesis of novel bioactive molecules. Its research applications are focused on exploring structure-activity relationships (SAR) to optimize potency and selectivity for targets such as carbonic anhydrases or kinase enzymes , which are implicated in conditions ranging from cancers to inflammatory diseases. The mechanism of action is hypothesized to involve targeted inhibition or activation of these proteins, disrupting critical cellular signaling or metabolic processes. The compound serves as a vital tool for scientists aiming to develop new therapeutic agents, particularly in the fields of oncology and metabolic disorder research.

Properties

IUPAC Name

ethyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-5-22-16(21)15-12(4)18-17(24-15)19-14(20)9-23-13-8-6-7-10(2)11(13)3/h6-8H,5,9H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPZSNMDAVRQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=CC(=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S
  • Molecular Weight : 348.417 g/mol
  • CAS Number : 5940-39-6
  • Density : 1.264 g/cm³
  • LogP : 3.5325 (indicating moderate lipophilicity)

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the thiazole ring through cyclization reactions.
  • Acetylation of amino groups , which enhances biological activity.
  • Esterification , providing the ethyl group that contributes to solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The mechanism involves:

  • Inhibition of cancer cell proliferation : The compound has shown cytotoxic effects against various cancer cell lines.
  • Specificity towards cancer types : For example, derivatives have demonstrated effectiveness against breast and lung cancer cells with IC50 values as low as 0.06 µM in some cases .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

  • Broad-spectrum activity against bacteria like E. coli and S. aureus.
  • Fungal inhibition , particularly against strains such as A. niger and A. oryzae.

Acetylcholinesterase Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target in treating Alzheimer's disease:

  • In vitro assays indicate promising AChE inhibitory activity, suggesting potential for cognitive enhancement therapies .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme inhibition : The compound binds to active sites on enzymes like AChE, altering their function.
  • Receptor modulation : It may also affect neurotransmitter receptors, enhancing synaptic transmission.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFindings
Study 1Demonstrated strong AChE inhibition with an IC50 value of 2.7 µM for related thiazole compounds.
Study 2Highlighted the anticancer efficacy against multiple cell lines with significant cytotoxicity observed in vitro.
Study 3Investigated the antioxidant properties alongside antimicrobial effects, showing a dual action mechanism that could enhance therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Properties:
Research has indicated that this compound exhibits potential anti-inflammatory and antimicrobial activities. The thiazole derivatives have been explored for their efficacy against various pathogens and as possible anticancer agents.

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study:
A study assessing the antimicrobial efficacy reported that derivatives showed potent activity with minimum inhibitory concentration (MIC) values indicating effectiveness against multiple bacterial strains.

Antitumor Activity

The compound has also been investigated for its anticancer properties. Thiazoles are known for their cytotoxic effects on various cancer cell lines.

Research Findings:
In vitro studies have shown that related thiazole derivatives can induce apoptosis in cancer cells. For instance, a derivative demonstrated an IC50 value of 0.08 µM against the RPMI-8226 leukemia cell line.

Material Science Applications

In industrial settings, this compound is being explored for the development of new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material characteristics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related thiazole derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents at Position 2 Substituents at Position 4 Key Functional Properties Biological Activity/Application Reference(s)
Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (Target) (2,3-Dimethylphenoxy)acetyl amino Methyl High lipophilicity, potential for CNS penetration Anticancer, antimicrobial (hypothesized)
Ethyl 2-acetamido-4-methyl-1,3-thiazole-5-carboxylate Acetyl amino Methyl Moderate polarity, crystalline solid Intermediate for drug synthesis
Ethyl 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (BAC) (4-Chlorobenzyl)amino Methyl Enhanced hypoglycemic activity Antidiabetic (NIDDM models)
Ethyl 2-(4-butoxy-3-formylphenyl)-4-methyl-1,3-thiazole-5-carboxylate (Impurity XIII) 4-Butoxy-3-formylphenyl Methyl Hydrophobic, impurity in febuxostat synthesis Not reported
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (2-Methylphenyl)amino + trifluoromethyl Trifluoromethyl Electron-withdrawing groups enhance metabolic stability Not reported (potential agrochemical)
Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate 1,3-Benzodioxol-5-yloxy Methyl Polar aromatic substituent, potential CNS activity Not reported

Key Comparisons

Substituent Effects on Bioactivity The target compound’s (2,3-dimethylphenoxy)acetyl group introduces steric bulk and lipophilicity, which may improve membrane permeability compared to simpler acetylated analogs (e.g., ethyl 2-acetamido-4-methylthiazole-5-carboxylate) . BAC () demonstrates hypoglycemic efficacy due to its 4-chlorobenzyl substituent, suggesting that electron-withdrawing aryl groups enhance receptor binding in metabolic pathways . In contrast, the target’s dimethylphenoxy group may favor different interactions, such as π-stacking or hydrophobic binding.

Synthetic Routes The target compound likely employs a coupling reaction between ethyl 2-amino-4-methylthiazole-5-carboxylate and (2,3-dimethylphenoxy)acetyl chloride, analogous to the acetylation method in (74% yield using acetic anhydride) . Impurity XIII () is synthesized via alkylation of a phenyl precursor, highlighting the versatility of Suzuki or Ullmann couplings for introducing aromatic substituents .

Physicochemical Properties Trifluoromethyl-substituted analogs () exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, whereas the target’s dimethylphenoxy group may increase susceptibility to oxidative metabolism .

Thermal and Crystallographic Data

  • Ethyl 2-acetamido-4-methylthiazole-5-carboxylate () has a melting point of ~150–160°C and forms white crystals, whereas bulkier derivatives like the target compound may exhibit lower melting points due to reduced crystallinity .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Aromatic substituents at position 2 (e.g., chlorobenzyl, dimethylphenoxy) correlate with enhanced bioactivity compared to aliphatic groups (e.g., acetyl). The target compound’s activity in antimicrobial or anticancer assays remains hypothetical but is supported by SAR trends in and .
  • Synthetic Challenges: Bulky substituents (e.g., 2,3-dimethylphenoxy) may hinder coupling efficiency, as seen in , where steric effects led to recovered starting materials. Optimized catalysts (e.g., DBTBE alternatives) may be required .

Q & A

Q. Basic Analytical Techniques

  • IR Spectroscopy : Identifies key functional groups (e.g., ester C=O ~1730 cm⁻¹, amide N-H ~3300 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR resolves methyl groups (δ 2.2–2.5 ppm for thiazole-CH₃) and aromatic protons (δ 6.8–7.4 ppm for phenoxy substituents) . ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and quantify impurities .

How can ambiguous NMR signals arising from conformational isomerism be resolved?

Q. Advanced Analytical Challenges

  • Variable Temperature NMR : Cooling the sample to –40°C slows rotational isomerism, splitting overlapping peaks into distinct signals (e.g., amide bond rotation) .
  • 2D NMR (COSY, HSQC) : Correlates ¹H-¹H coupling and ¹H-¹³C connectivity to assign overlapping aromatic protons .
  • Computational NMR Prediction : Software (e.g., ACD/Labs) simulates spectra for comparison with experimental data .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Basic Biological Screening

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., α-glucosidase inhibition) using 4-nitrophenyl-α-D-glucopyranoside as a substrate .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

How should researchers address discrepancies between calculated and experimental elemental analysis data?

Q. Advanced Data Contradiction Analysis

  • Sample Contamination : Repeat combustion analysis after recrystallization to exclude solvent residues .
  • Hydrate Formation : TGA (thermogravimetric analysis) detects water content, requiring adjustment of calculated C/H ratios .
  • Isotopic Purity : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .

What computational strategies are recommended for docking studies targeting enzyme inhibition?

Q. Advanced Modeling

  • Protein Preparation : Retrieve crystal structures (e.g., PDB ID 3WY7 for α-glucosidase) and optimize hydrogen bonding networks .
  • Ligand Parameterization : Assign charges using the AM1-BCC method in AutoDock Vina .
  • Pose Validation : Compare docking poses (e.g., π-π stacking with Phe residues) with experimental SAR data .

How can reaction mechanisms for unexpected side products (e.g., dimerization) be proposed?

Q. Advanced Mechanistic Studies

  • Isolation of Byproducts : Column chromatography (silica gel, ethyl acetate/hexane) isolates dimers for structural elucidation .
  • Kinetic Monitoring : In situ IR tracks intermediate formation (e.g., acyl azide intermediates leading to dimerization) .
  • Theoretical Studies : DFT calculations model transition states for dimerization pathways .

What engineering challenges arise when scaling up synthesis from milligram to kilogram quantities?

Q. Advanced Process Chemistry

  • Heat Transfer : Use jacketed reactors to manage exothermic reactions (e.g., acyl chloride additions) .
  • Mass Transfer : Stirred-tank reactors with high-shear impellers improve mixing for heterogeneous reactions .
  • Process Control : PAT (Process Analytical Technology) tools (e.g., inline IR) monitor reaction progression in real time .

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